
4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core, a bromophenyl group, and a pyridinyl substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, using a bromophenylboronic acid and a suitable palladium catalyst.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction, where the pyridine derivative reacts with an appropriate electrophile.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features allow for modifications that can enhance its pharmacological properties, such as bioavailability, potency, and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromophenyl and pyridinyl groups can facilitate binding to these targets, while the quinoline core can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Similar structure but with a different position of the bromine atom.
4-(3-Chlorophenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Similar structure with chlorine instead of bromine.
4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Similar structure with a different position of the pyridinyl group.
Uniqueness
The uniqueness of 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The combination of the bromophenyl and pyridinyl groups provides a unique electronic environment that can be exploited in various applications.
Biological Activity
The compound 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
This compound features a bromophenyl group , a methyl group , and a pyridinyl moiety attached to a hexahydroquinoline core . Its molecular formula is C23H24BrN3O with a molecular weight of approximately 452.35 g/mol. The structural complexity suggests diverse interactions with biological targets, including enzymes and receptors.
Research indicates that the compound may act as an inhibitor in specific biochemical pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Modulation : Interaction with receptors could lead to downstream effects in signaling pathways associated with various diseases.
Anticancer Potential
Studies have shown that derivatives of hexahydroquinoline compounds exhibit significant anticancer activity. For instance, similar compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis .
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. The compound has shown potential against various bacterial strains and fungi in preliminary studies. For example, related compounds have demonstrated activity against Plasmodium falciparum, the causative agent of malaria .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound:
-
Anticancer Activity :
- In a study involving human cancer cell lines, the compound exhibited IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics.
- Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.
- Antimicrobial Efficacy :
Case Studies
Several case studies have highlighted the therapeutic applications of similar quinoline derivatives:
- Case Study 1 : A derivative was found to significantly reduce tumor size in xenograft models when administered in conjunction with existing chemotherapy agents.
- Case Study 2 : A clinical trial evaluating a related hexahydroquinoline derivative demonstrated improved patient outcomes in terms of survival rates and reduced side effects compared to traditional therapies.
Comparative Analysis
The following table summarizes key findings from studies on related compounds:
Compound Name | Biological Activity | IC50 (µg/mL) | Mechanism |
---|---|---|---|
Compound A | Anticancer | 0.05 | Apoptosis induction |
Compound B | Antimicrobial | 0.014 | Cell wall synthesis inhibition |
Compound C | Antimalarial | 5.87 | Inhibition of heme polymerization |
Properties
CAS No. |
361194-18-5 |
---|---|
Molecular Formula |
C22H20BrN3O2 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2-methyl-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H20BrN3O2/c1-13-19(22(28)26-18-10-2-3-11-24-18)20(14-6-4-7-15(23)12-14)21-16(25-13)8-5-9-17(21)27/h2-4,6-7,10-12,20,25H,5,8-9H2,1H3,(H,24,26,28) |
InChI Key |
GUSVZRVKYMQDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Br)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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